An In-depth Technical Guide to 2,6-Dimethoxy-benzamidine hydrochloride (CAS No. 1171047-31-6): A Putative Modulator of Serine Proteases for Drug Discovery
An In-depth Technical Guide to 2,6-Dimethoxy-benzamidine hydrochloride (CAS No. 1171047-31-6): A Putative Modulator of Serine Proteases for Drug Discovery
This technical guide provides a comprehensive overview of 2,6-Dimethoxy-benzamidine hydrochloride, a research chemical with potential applications in drug development and biochemical research. While empirical data on this specific molecule is limited, this document synthesizes information on the broader class of benzamidine derivatives and its likely precursor, 2,6-dimethoxybenzonitrile, to offer a predictive profile for researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Substituted Benzamidines
Benzamidine and its derivatives are a well-established class of compounds recognized for their ability to act as competitive inhibitors of serine proteases, including trypsin, thrombin, and plasmin.[1][2] This inhibitory activity stems from the structural mimicry of the guanidinium group of arginine, a key recognition motif for these enzymes. By occupying the active site, benzamidine-based molecules can modulate a wide array of physiological and pathological processes, from blood coagulation and fibrinolysis to inflammation and cancer progression. The strategic placement of substituents on the phenyl ring, such as methoxy groups, can significantly influence the potency, selectivity, and pharmacokinetic properties of these inhibitors, making them attractive scaffolds for drug design.[1] This guide focuses on the 2,6-dimethoxy substituted variant, a compound available to the research community but not yet extensively characterized in the scientific literature.
Physicochemical Properties and Structure
| Property | Value | Source |
| CAS Number | 1171047-31-6 | [3] |
| Molecular Formula | C9H13ClN2O2 | |
| Molecular Weight | 216.67 g/mol | |
| Appearance | Predicted to be a white to off-white solid | Inferred from related compounds |
| Solubility | Predicted to be soluble in water and polar organic solvents | Inferred from related compounds |
The chemical structure, featuring a benzamidine core with two methoxy groups at the 2 and 6 positions, suggests specific steric and electronic properties that will dictate its biological activity. The hydrochloride salt form is expected to enhance its aqueous solubility.
Synthesis and Manufacturing
The synthesis of 2,6-Dimethoxy-benzamidine hydrochloride would likely proceed through the formation of its nitrile precursor, 2,6-dimethoxybenzonitrile. Several synthetic routes for this intermediate have been reported in the literature.
One common approach involves the nucleophilic substitution of a di-substituted benzene. For instance, 2,6-dichlorobenzonitrile can be reacted with a dry alkoxide in an organic solvent to yield the desired 2,6-dialkoxybenzonitrile.[4] Another route starts from 1,3-dimethoxybenzene, which can be reacted with chlorosulfonyl isocyanate (ClSO2NCO) to introduce the nitrile group.[4]
Once 2,6-dimethoxybenzonitrile is obtained, it can be converted to the corresponding benzamidine. A standard method for this transformation is the Pinner reaction, which involves treating the nitrile with an alcohol in the presence of hydrogen chloride to form an imidate, followed by reaction with ammonia.
Caption: A plausible two-step synthesis of 2,6-Dimethoxy-benzamidine HCl from its nitrile precursor.
Predicted Biological Activity and Mechanism of Action
Based on the extensive research on substituted benzamidines, 2,6-Dimethoxy-benzamidine hydrochloride is predicted to function as a serine protease inhibitor.[1] The methoxy groups at the 2 and 6 positions are expected to influence its binding affinity and selectivity for different proteases. These groups can affect the electronic distribution of the aromatic ring and introduce steric constraints, potentially leading to a unique inhibitory profile compared to other benzamidine derivatives.[1]
The primary mechanism of action is anticipated to be competitive inhibition, where the amidine group interacts with the serine residue in the enzyme's active site, mimicking the natural substrate.
Caption: Predicted mechanism of action for 2,6-Dimethoxy-benzamidine HCl as a serine protease inhibitor.
Potential Applications in Research and Drug Development
Given its predicted activity, 2,6-Dimethoxy-benzamidine hydrochloride could be a valuable tool in several areas of research:
-
Enzyme Kinetics and Inhibition Studies: This compound can be used to probe the structure and function of serine proteases and to validate their role in various disease models.[5]
-
Drug Discovery Lead Compound: As a starting point for medicinal chemistry campaigns, the 2,6-dimethoxy substitution pattern offers a unique scaffold that can be further modified to optimize potency, selectivity, and drug-like properties.
-
Agrochemical Research: Some benzamide derivatives have shown promise as pesticides and fungicides, suggesting a potential application in the development of new crop protection agents.[6][7]
Experimental Protocols: A General Framework for Characterization
Researchers interested in characterizing 2,6-Dimethoxy-benzamidine hydrochloride can adapt standard protocols used for other protease inhibitors.
Serine Protease Inhibition Assay (General Protocol)
-
Prepare Reagents:
-
Assay buffer (e.g., Tris-HCl with CaCl2).
-
Serine protease stock solution (e.g., trypsin, thrombin).
-
Substrate stock solution (a chromogenic or fluorogenic substrate specific to the protease).
-
A stock solution of 2,6-Dimethoxy-benzamidine hydrochloride in a suitable solvent (e.g., water or DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the inhibitor (2,6-Dimethoxy-benzamidine hydrochloride).
-
Add the enzyme to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities.
-
Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
-
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2,6-Dimethoxy-benzamidine hydrochloride is not widely available, general precautions for handling benzamidine derivatives should be followed. These compounds can be irritants to the skin, eyes, and respiratory system.
-
Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
Conclusion and Future Directions
2,6-Dimethoxy-benzamidine hydrochloride represents an under-explored molecule within the pharmacologically significant class of benzamidine-based serine protease inhibitors. Its unique substitution pattern suggests the potential for a distinct biological activity profile. This technical guide, by synthesizing available information on related compounds, provides a foundational framework for researchers to begin their investigations. Further studies are warranted to elucidate its specific inhibitory profile, mechanism of action, and potential therapeutic applications.
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